molecular formula C9H13ClN2 B2499172 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride CAS No. 2344678-82-4

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2499172
CAS No.: 2344678-82-4
M. Wt: 184.67
InChI Key: DISNKKXKAZWQCT-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride is a chemical compound that features a cyclobutane ring bonded to a pyridine ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the pyridine and amine groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a pyridine derivative under basic conditions. The resulting intermediate can then be converted to the desired amine through reductive amination or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)cyclobutan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    4-(Pyridin-4-yl)cyclobutan-1-amine: Similar structure but with the amine group attached at a different position.

Uniqueness

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride is unique due to the specific positioning of the pyridine and amine groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding interactions and properties compared to its analogs.

Biological Activity

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 2344678-82-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors that play a role in neurotransmission and other physiological processes.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyridine-containing compounds. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (μM) Reference
A549 (Lung Cancer)10.5
MDA-MB-231 (Breast Cancer)8.2
HeLa (Cervical Cancer)12.0

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its effectiveness against bacterial strains has been noted, although further research is necessary to confirm these findings.

Bacterial Strain Minimum Inhibitory Concentration (MIC, μM) Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

  • Study on Anticancer Properties
    • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyridine derivatives, including this compound. The results indicated significant apoptosis induction in cancer cells, suggesting potential for development as an anticancer agent .
  • Antimicrobial Efficacy
    • Another research effort focused on the antimicrobial activity of various pyridine derivatives, reporting that compounds similar to this compound exhibited notable activity against multi-drug resistant strains, highlighting their potential in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

3-pyridin-4-ylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;/h1-4,8-9H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISNKKXKAZWQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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